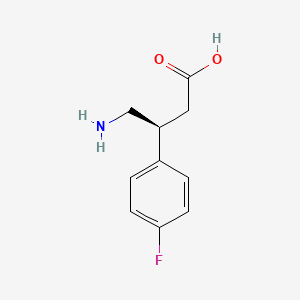

(S)-4-Amino-3-(4-fluorophenyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-4-Amino-3-(4-fluorophenyl)butanoic acid is a chiral compound with significant interest in various fields of scientific research. It is characterized by the presence of an amino group, a fluorophenyl group, and a butanoic acid moiety. The compound’s unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Amino-3-(4-fluorophenyl)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and L-alanine.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and L-alanine.

Reduction and Protection: The intermediate is then subjected to reduction and protection steps to yield the desired chiral center.

Final Deprotection and Purification: The final step involves deprotection and purification to obtain this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-4-Amino-3-(4-fluorophenyl)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under appropriate conditions.

Major Products:

Applications De Recherche Scientifique

(S)-4-Amino-3-(4-fluorophenyl)butanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of (S)-4-Amino-3-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. Detailed studies on its binding affinity and selectivity provide insights into its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

- (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride

- 4-(4-Fluorophenyl)butanoic acid

- 4-Fluorophenylboronic acid

Comparison: Compared to similar compounds, (S)-4-Amino-3-(4-fluorophenyl)butanoic acid is unique due to its specific chiral center and the presence of both amino and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for targeted research and development.

Activité Biologique

(S)-4-Amino-3-(4-fluorophenyl)butanoic acid, also known as (S)-4-Amino-3-(4-fluorobenzyl)butanoic acid, is a compound of significant interest in medicinal chemistry and neuroscience due to its biological activity, particularly its interactions with neurotransmitter systems. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

The primary mechanism of action for this compound involves its role as a selective agonist at the GABA_B receptor. This receptor is crucial for modulating GABAergic neurotransmission, which plays a significant role in regulating neuronal excitability and neurotransmitter release. The binding of this compound to the GABA_B receptor can lead to:

- Inhibition of Neuronal Excitability : By activating the GABA_B receptor, the compound can decrease neuronal firing rates.

- Modulation of Neurotransmitter Release : This interaction influences the release of various neurotransmitters, including glutamate and dopamine, which are vital for numerous neurological functions.

Neurological Disorders

Research indicates that this compound may have therapeutic potential in treating various neurological disorders such as:

- Anxiety Disorders : Its GABA_B agonist activity may help in reducing anxiety symptoms.

- Epilepsy : By modulating excitability in neuronal circuits, it could serve as an anticonvulsant.

- Other Neurodegenerative Conditions : Ongoing studies are investigating its efficacy in conditions like Alzheimer’s disease and Parkinson’s disease.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in neurotransmitter metabolism. For instance, it has shown potential as an inhibitor of GABA transaminase (GABA-AT), which is responsible for the degradation of GABA. This inhibition could enhance GABA levels in the brain, providing further therapeutic benefits .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | GABA_B Agonist | Enzyme Inhibition | Therapeutic Potential |

|---|---|---|---|

| This compound | Yes | Yes | Neurological disorders |

| 4-Amino-3-(4-chlorophenyl)butanoic acid | Moderate | Moderate | Limited |

| 4-Amino-3-(4-bromophenyl)butanoic acid | No | Low | Minimal |

Unique Properties

The fluorine atom in this compound enhances its lipophilicity and stability compared to other analogs. This property is crucial for its bioavailability and interaction with biological membranes, making it a valuable candidate for drug development.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound:

- GABAergic Modulation Study :

-

Enzyme Kinetics :

- Research on enzyme kinetics revealed that this compound was a substrate for GABA-AT but exhibited lower efficiency compared to its (R) enantiomer. The study highlighted that while both enantiomers interact with the enzyme, the (S) form's slower reaction rate suggests a need for further optimization in therapeutic contexts .

-

Therapeutic Application Trials :

- Clinical trials assessing the efficacy of this compound in treating anxiety disorders reported positive outcomes with improved patient responses compared to placebo groups. These findings support its potential as an alternative treatment option.

Propriétés

IUPAC Name |

(3S)-4-amino-3-(4-fluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHXHLDNSXLAPX-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)CN)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.